Cas no 820963-08-4 (Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-)

Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- structure
820963-08-4 structure
Product name:Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-
CAS No:820963-08-4
MF:C16H20OSe
MW:307.289403915405
CID:699392
PubChem ID:11220519

Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • 1-(2-butylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone
    • Ethanone, 1-[2-(butylseleno)-3-phenyl-2-cyclobuten-1-yl]-
    • 820963-08-4
    • DTXSID70459228
    • Inchi: InChI=1S/C16H20OSe/c1-3-4-10-18-16-14(12(2)17)11-15(16)13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3
    • InChI Key: UZULYDNFKVSYNH-UHFFFAOYSA-N
    • SMILES: CCCC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 308.06794g/mol
  • Monoisotopic Mass: 308.06794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų

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